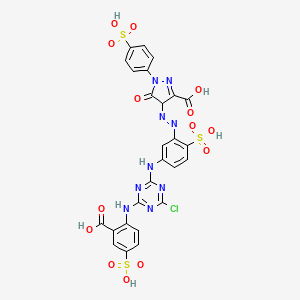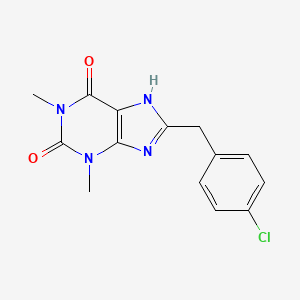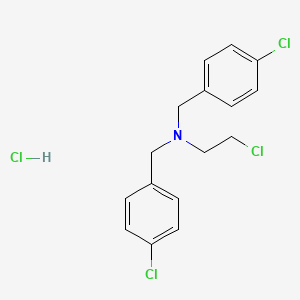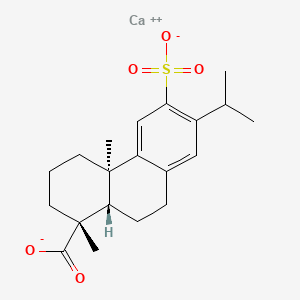![molecular formula C23H32N2O5 B12766615 (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine CAS No. 1334440-10-6](/img/structure/B12766615.png)
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the Polycyclic Framework: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxyethyl Side Chain: This step can be performed using alkylation reactions with appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclopropyl group or other parts of the molecule using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain could yield a carboxylic acid, while reduction of the cyclopropyl group could yield a more saturated hydrocarbon.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s potential interactions with biological molecules make it a candidate for studies on enzyme inhibition and receptor binding. Its structure suggests it could interact with various proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2E)-2-butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile
- Ethyl acetoacetate
Uniqueness
What sets (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine apart from similar compounds is its unique combination of a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
1334440-10-6 |
|---|---|
分子式 |
C23H32N2O5 |
分子量 |
416.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine |
InChI |
InChI=1S/C19H28N2O.C4H4O4/c1-22-12-11-21-10-2-3-16-13-15-6-8-20-9-7-17(15)18(19(16)21)14-4-5-14;5-3(6)1-2-4(7)8/h13-14,20H,2-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
FGXRWPZGCBILMG-WLHGVMLRSA-N |
異性体SMILES |
COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







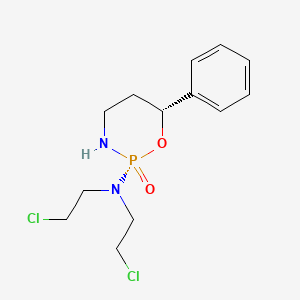
![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)


